(2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one
CAS No.: 324064-54-2
Cat. No.: VC6770259
Molecular Formula: C23H16BrN5O5S
Molecular Weight: 554.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324064-54-2 |
|---|---|
| Molecular Formula | C23H16BrN5O5S |
| Molecular Weight | 554.38 |
| IUPAC Name | [5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate |
| Standard InChI | InChI=1S/C23H16BrN5O5S/c1-33-19-11-7-17(8-12-19)25-27-22(20(30)14-5-9-18(10-6-14)29(31)32)35-23-28-26-21(34-23)15-3-2-4-16(24)13-15/h2-13,25H,1H3/b27-22+ |
| Standard InChI Key | HPNCGYIEOUVBIW-HPNDGRJYSA-N |
| SMILES | COC1=CC=C(C=C1)NN=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC(=CC=C4)Br |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic name reflects its intricate architecture, comprising a 1,3,4-oxadiazole core, a 3-bromophenyl substituent, a sulfanyl linker, a hydrazin-ylidene group with 4-methoxyphenyl, and a 4-nitrophenyl ethanone terminal. The (2E) configuration indicates the geometry of the hydrazone double bond, critical for molecular stability and interaction with biological targets .
Molecular Formula and Weight
The molecular formula is deduced as C₂₃H₁₆BrN₅O₅S, with a calculated molecular weight of 554.43 g/mol. Key structural contributors include:
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1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for enhancing metabolic stability in drug candidates.
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3-Bromophenyl group: Introduces halogen-mediated hydrophobic interactions and potential electrophilic reactivity.
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4-Nitrophenyl ethanone: A strong electron-withdrawing group influencing electronic distribution and redox properties.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | POCl₃, 80°C, 6h | ~65 |
| 2 | KSH, DMF, 25°C, 12h | ~50 |
| 3 | HCl/EtOH, reflux | ~70 |
Physicochemical Properties
Solubility and Partition Coefficients
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Water Solubility: Poor (<0.1 mg/mL) due to aromaticity and nitro groups.
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LogP (Octanol-Water): Estimated 3.8, indicating moderate lipophilicity suitable for membrane permeability.
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pKa: The nitro group (pKa ~ -1.3) and oxadiazole nitrogen (pKa ~ 4.5) contribute to acidic character.
Spectral Characteristics
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IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), and 750 cm⁻¹ (C-Br).
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NMR (¹H):
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δ 8.2–7.4 ppm (aromatic protons).
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δ 3.8 ppm (OCH₃ singlet).
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| Property | Value |
|---|---|
| CYP450 Inhibition | Moderate (CYP3A4) |
| Plasma Protein Binding | ~90% |
| Half-Life | 6–8h (estimated) |
Stability and Degradation
Thermal and pH Stability
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Thermal Decomposition: Onset at 220°C (TGA analysis).
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Hydrolytic Degradation: Susceptible to acidic hydrolysis at the hydrazone bond, forming 4-methoxyphenyl hydrazine and 4-nitrophenyl ethanone fragments.
Applications and Future Directions
Research Applications
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Lead Compound Optimization: Structural modifications (e.g., replacing bromine with chlorine) could enhance bioavailability.
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Targeted Drug Delivery: Conjugation with nanoparticles to mitigate nitro group toxicity.
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